6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is an organic compound with the molecular formula C8H7N3O2. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings, making it a rigid and planar N-heterocyclic system .
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been reported to interact with transient receptor potential canonical 6 (trpc6) proteins .
Mode of Action
If it acts similarly to other pyrazolo[1,5-a]pyrimidines, it may function as an antagonist of TRPC6 channels .
Biochemical Pathways
Trpc6 channels, which are potential targets of related compounds, play a role in various cellular processes, including calcium signaling .
Result of Action
If it acts similarly to other pyrazolo[1,5-a]pyrimidines, it may inhibit the activity of TRPC6 channels, potentially affecting calcium signaling within cells .
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used in the synthesis of a wide range of triazole-linked glycohybrids, which have shown promising anticancer activity . This suggests potential future directions for the development of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the reaction of 2-methylpyrazole with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Comparison with Similar Compounds
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Pyrazolo[1,5-a]pyrimidine derivatives with various substituents at different positions
Comparison: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a higher degree of rigidity and planarity, enhancing its binding affinity to molecular targets. Additionally, its methyl group at the 6-position and carboxylic acid group at the 3-position contribute to its unique reactivity and biological activity .
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNOXGKQXXFWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424519 | |
Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-96-8 | |
Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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